![molecular formula C10H16N5O13P3 B1214097 Zidovudin-triphosphat CAS No. 92586-35-1](/img/structure/B1214097.png)
Zidovudin-triphosphat
Übersicht
Beschreibung
Combivir, a medication used in the treatment and management of HIV/AIDS, comprises two active ingredients: lamivudine (3TC) and zidovudine (AZT). This combination is pivotal in antiretroviral therapy, targeting the reverse transcriptase enzyme of HIV to inhibit viral replication. The focus here is to delve into the scientific intricacies of Combivir, examining its synthesis, molecular structure, chemical reactions, and physical and chemical properties.
Synthesis Analysis
The synthesis of Combivir's active components involves complex organic reactions. The process synthesis literature has grown significantly, indicating the development of strategies for the synthesis of complex organic molecules, including those found in Combivir. These strategies encompass reaction path synthesis, separation systems, and complete flowsheet development for efficient production (Nishida, Stephanopoulos, & Westerberg, 1981).
Molecular Structure Analysis
Molecular descriptors (MDs) play a crucial role in understanding the molecular structure of active pharmaceutical ingredients. MDs can be experimental or theoretical and are pivotal in quantitative structure-property/activity relationships (QSPR/QSAR) studies, which predict the structure of compounds with optimized activity. These studies provide insights into the molecular structure of Combivir's components, aiding in the optimization of its antiviral activity (Sahoo, Adhikari, Kuanar, & Mishra, 2016).
Chemical Reactions and Properties
On-surface synthesis research highlights the control over chemical coupling reactions, relevant for creating new organic materials, including pharmaceuticals like Combivir. This control is essential for dictating the product's nature, structure, and orientation, significantly impacting the drug's efficacy and stability (Clair & de Oteyza, 2019).
Physical Properties Analysis
Fourier Transform Infrared Spectroscopy (FTIR) provides crucial information on the molecular structure of organic and inorganic components, including drugs like Combivir. FTIR's ability to characterize the chemical composition and changes in pharmaceuticals aids in understanding the drug's physical properties, stability, and quality control processes (Chen, Zou, Mastalerz, Hu, Gasaway, & Tao, 2015).
Chemical Properties Analysis
Understanding the chemical properties of Combivir involves examining the reactivity and stability of its components under various conditions. The review of ionic liquid structure-property relationships, while not directly related to Combivir, provides a framework for analyzing how molecular structure influences chemical properties, solubility, and reactivity, which are relevant for assessing Combivir's chemical stability and interactions (Silva, Zanatta, Ferreira, Corvo, & Cabrita, 2020).
Wissenschaftliche Forschungsanwendungen
Behandlung von HIV-1-Infektionen
Zidovudin-triphosphat: ist ein wichtiger Bestandteil der Behandlung von HIV-1-Infektionen. Als aktiver Metabolit von Zidovudin hemmt es die Wirkung der reversen Transkriptase, ein Enzym, das für die Replikation von HIV-1 unerlässlich ist . Diese Verbindung wird in die virale DNA-Kette eingebaut, wodurch die Kettenabbruch verursacht wird und die Vermehrung des Virus verhindert wird.
Studien zur Medikamentenresistenz
Die Forschung an AZT-Triphosphat hat Einblicke in die Mechanismen der Medikamentenresistenz bei HIV gebracht. Studien haben gezeigt, dass HIV-1 durch Mutationen eine Resistenz gegen AZT entwickeln kann, die den Einbau von AZTTP reduzieren oder den Ausschnitt von AZTMP verbessern . Das Verständnis dieser Mechanismen ist entscheidend für die Entwicklung neuer Medikamente, die die Resistenz überwinden können.
Kombinationstherapie
Combivir: , das Zidovudin und Lamivudin enthält, wird in der Kombinationstherapie für HIV-1 eingesetzt. Diese Kombination mit fester Dosis verbessert die Wirksamkeit der Behandlung, indem sie die pharmakologischen Wirkungen beider Medikamente kombiniert, was zu einer Reduktion der Viruslast und einer Verbesserung der Immunfunktion führt .
Pharmakokinetische Verbesserung
Forscher haben die Verwendung von AZTTP bei verschiedenen pharmakokinetischen Verbesserungen untersucht. So wurden Nanoformulierungen entwickelt, um die Abgabe und Wirksamkeit von AZTTP zu verbessern, was möglicherweise eine gezielte Therapie und reduzierte Nebenwirkungen ermöglicht .
Entwicklung antiviraler Medikamente
Der Pharmakophor von This compound wurde bei der Entwicklung von Multi-Target-gerichteten Liganden für die AIDS-Therapie verwendet. Durch das Verständnis der Struktur und Funktion von AZTTP können Wissenschaftler neue Verbindungen entwickeln, die mehrere Stadien des HIV-Lebenszyklus angreifen .
Erläuterung des molekularen Mechanismus
Strukturstudien mit AZT-Triphosphat haben Licht auf die molekularen Wechselwirkungen zwischen dem Medikament und der HIV-1-Reversen Transkriptase geworfen. Diese Studien sind entscheidend für die Aufklärung der molekularen Grundlage der antiviralen Aktivität von AZT und der Entwicklung von Resistenzen .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Zidovudine triphosphate (ZDV-TP), also known as Combivir, AZTTP, or AZT triphosphate, is a structural analog of thymidine . Its primary target is the HIV-1 reverse transcriptase (RT) , an enzyme that plays a crucial role in the replication of the human immunodeficiency virus (HIV) .
Mode of Action
Zidovudine is a prodrug that must be phosphorylated to its active 5′-triphosphate metabolite, ZDV-TP . It inhibits the activity of HIV-1 RT via DNA chain termination after incorporation of the nucleotide analogue . This means that ZDV-TP competes with thymidine 5’-triphosphate for binding to the HIV RT and also functions as an alternative substrate . Once incorporated into the viral DNA, it results in chain termination .
Biochemical Pathways
Zidovudine is phosphorylated to its active form, ZDV-TP, by host cell enzymes . The triphosphate derivative acts as a substrate for the HIV RT . Because this substrate lacks a 3’ hydroxy group, its incorporation prevents phosphodiester bond formation and further elongation of the DNA . This blocking of the synthesis of full-length DNA inhibits viral replication .
Pharmacokinetics
Zidovudine is well absorbed and undergoes first-pass hepatic glucuronidation to zidovudine glucuronide . Peak plasma concentrations occur at 0.5-1.0 hour after dosing in the fasted state . Systemic and intracellular pharmacokinetics of zidovudine were determined for 28 human immunodeficiency virus type 1—infected pregnant women and their newborn infants . Plasma zidovudine and intracellular zidovudine monophosphate and triphosphate concentrations were determined in serial maternal samples and cord blood at delivery .
Result of Action
The incorporation of ZDV-TP into the viral DNA results in chain termination, which inhibits the replication of the virus . This improves immunologic function, partially reverses the HIV-induced neurological dysfunction, and improves certain other clinical abnormalities associated with AIDS . Its principal toxic effect is dose-dependent suppression of bone marrow, resulting in anemia and leukopenia .
Action Environment
The efficacy of ZDV-TP can be influenced by various environmental factors. For instance, the concentration of ZDV-TP in cord blood provides an explanation for the clinical success of zidovudine in reducing vertical transmission . Furthermore, the substantial amount of intracellular ZDV-TP in cord blood suggests that prompt initiation of zidovudine therapy, following a known exposure to HIV, should be considered .
Eigenschaften
IUPAC Name |
[[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N5O13P3/c1-5-3-15(10(17)12-9(5)16)8-2-6(13-14-11)7(26-8)4-25-30(21,22)28-31(23,24)27-29(18,19)20/h3,6-8H,2,4H2,1H3,(H,21,22)(H,23,24)(H,12,16,17)(H2,18,19,20)/t6-,7+,8+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLWHPRRGGYLLRV-XLPZGREQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N5O13P3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80239053 | |
Record name | Zidovudine triphosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80239053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
507.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
92586-35-1 | |
Record name | Zidovudine triphosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092586351 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Zidovudine triphosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80239053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ZIDOVUDINE TRIPHOSPHATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6RGF96R053 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.